Product packaging for LAXAPHYCIN B(Cat. No.:CAS No. 144941-08-2)

LAXAPHYCIN B

Cat. No.: B1146601
CAS No.: 144941-08-2
M. Wt: 1283.48
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Description

Contextualization within Marine Natural Products Chemistry

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds. mdpi.com Filamentous cyanobacteria, in particular, are prolific producers of a wide array of secondary metabolites, many of which exhibit potent biological activities. mdpi.comnih.gov These natural products often possess unique and complex chemical structures that are not found in terrestrial organisms. Laxaphycins, including Laxaphycin B, are a prominent family of cyclic lipopeptides synthesized by these marine microorganisms. mdpi.com The study of such compounds is a cornerstone of marine natural products chemistry, a field dedicated to the discovery, isolation, structure elucidation, and synthesis of novel molecules from marine sources with potential applications in medicine and other areas. nih.gov

Historical Discovery and Initial Isolation of this compound

This compound was first discovered and isolated in 1992 by a group of researchers in Hawaii. nih.govencyclopedia.pub The compound was extracted from the terrestrial cyanobacterium Anabaena laxa. nih.govencyclopedia.pubmdpi.com This initial work led to the isolation of four major laxaphycins, designated A, B, D, and E, from a larger group of similar peptides. nih.govencyclopedia.pub The initial structural determination of this compound was based on NMR and mass spectrometry data. jst.go.jpacs.org It wasn't until 1997 that the complete structure and the absolute stereochemistry of the amino acids in this compound were fully identified. nih.govencyclopedia.pub This subsequent research involved the extraction of the compound from a combination of the marine cyanobacteria Lyngbya majuscula and Anabaena torulosa collected in French Polynesia, with Anabaena torulosa later identified as the sole producer in that specific location. nih.govencyclopedia.pub A total synthesis of this compound was achieved in 2013, which also led to a revision of the stereochemical assignment for one of the amino acid residues. nih.govrsc.org

Cyanobacterial Producer Organisms and Their Phylogenetic Diversity

This compound and its analogues are produced by a variety of cyanobacteria found in both marine and freshwater environments across the globe. mdpi.comnih.gov This wide distribution suggests the possibility of horizontal gene transfer among different cyanobacterial species. mdpi.com The production of laxaphycins is not limited to a single phylogenetic lineage; they are produced by species from at least two different orders of cyanobacteria: Oscillatoriales and Nostocales. nih.gov This highlights the complex evolutionary history of the biosynthetic pathways responsible for producing these compounds. nih.gov

Producer OrganismEnvironmentOrder
Anabaena laxaTerrestrialNostocales
Anabaena torulosaMarineNostocales
cf. Oscillatoria sp.Not SpecifiedOscillatoriales
Lyngbya confervoidesNot SpecifiedOscillatoriales
Lyngbya majusculaMarineOscillatoriales
Lyngbya sp.MarineOscillatoriales
Phormidium sp. UIC 10484FreshwaterOscillatoriales
Trichormus sp.Not SpecifiedNostocales
Scytonema hofmanni PCC 7110FreshwaterNostocales
Hormothamnion enteromorphoidesMarineOscillatoriales

This table showcases the diversity of cyanobacterial species known to produce this compound and related compounds, highlighting their presence in different environments and phylogenetic orders.

Structural Classification as a Cyclic Dodecapeptide Lipopeptide

This compound is classified as a cyclic dodecapeptide lipopeptide. mdpi.comnih.gov This classification reflects its key structural features. It is "cyclic," meaning its amino acid chain forms a closed ring. mdpi.com It is a "dodecapeptide," indicating that it is composed of twelve amino acid residues. mdpi.comnih.gov Finally, it is a "lipopeptide," signifying the presence of a lipid-like fatty acid component attached to the peptide chain. mdpi.com

Properties

CAS No.

144941-08-2

Molecular Formula

C57H98N14O19

Molecular Weight

1283.48

Synonyms

LAXAPHYCIN B

Origin of Product

United States

Structural Characterization and Stereochemical Elucidation of Laxaphycin B

Spectroscopic Methods for Gross Structure Determination (NMR, Mass Spectrometry)

The initial determination of the planar structure of laxaphycin B was accomplished through extensive use of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). acs.org High-resolution mass spectrometry (HRESIMS) was instrumental in establishing the molecular formula of this compound as C₆₅H₁₁₄N₁₄O₁₉. mdpi.com Further MS/MS fragmentation analysis helped to sequence the amino acid residues within the cyclic peptide structure. nih.gov

One-dimensional (¹H) and two-dimensional (2D) NMR techniques, including COSY, TOCSY, HSQC, and HMBC, were employed to identify the individual amino acid spin systems and to establish the connectivity between them. mdpi.comnih.gov The ¹H-NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for a lipopeptide, including amide protons (δH 7.40–7.90), α-protons (δH 3.5–4.7), and aliphatic signals for the fatty acid chain (δH 1.1–1.3) and methyl groups (δH 0.7–0.9). nih.gov Detailed analysis of these spectra allowed for the assignment of protons and carbons to their respective residues, ultimately revealing the gross structure of the molecule. mdpi.comresearchgate.net

Identification of Non-Proteinogenic Amino Acid Constituents

A distinctive feature of this compound is the presence of several non-proteinogenic amino acids, which are incorporated through non-ribosomal peptide synthetase (NRPS) pathways. mdpi.comnih.gov These unusual residues contribute to the structural complexity and biological activity of the molecule. The non-proteinogenic amino acids identified in this compound are:

3-aminodecanoic acid (Ada) : A rare β-amino fatty acid. acs.orgmdpi.com

3-hydroxyleucine (Hle) : Present as two separate residues within the peptide ring. acs.orgencyclopedia.pub

3-hydroxyasparagine (B232136) (Hasn) . nih.govencyclopedia.pub

N-methylisoleucine (N-MeIle) . mdpi.comencyclopedia.pub

The identification of these residues was achieved through a combination of detailed NMR analysis and chemical degradation followed by chromatographic and spectroscopic analysis of the resulting amino acid constituents. acs.orgresearchgate.net

Stereochemical Assignments of Chiral Centers and Configuration Revisions

The determination of the absolute stereochemistry of the numerous chiral centers in this compound has been a significant challenge, leading to a notable structural revision. The initial stereochemical assignments were made using methods such as the advanced Marfey's method, which involves the derivatization of amino acid hydrolysates. acs.orgnih.gov

The synthesis was then repeated with a revised stereochemistry for the 3-hydroxyleucine at position 3, changing it from the initially proposed (2S,3S) configuration to (2R,3S). nih.govencyclopedia.pubresearchgate.net The resulting synthetic this compound was identical to the natural compound, confirming the revised structure. acs.orgmdpi.com Therefore, the correct stereochemistry for the two 3-hydroxyleucine residues in this compound is (2R,3S)-Hle at position 3 and (2R,3S)-Hle at position 5. acs.orgencyclopedia.pub The configuration of the 3-hydroxyasparagine was determined to be (2R,3R). encyclopedia.pub

Comparative Structural Analysis with Other this compound-Type Analogs

This compound is the parent compound for a growing family of structurally related analogs. These analogs typically share the same 12-residue cyclic peptide core but differ in the substitution of one or more amino acid residues. mdpi.com

Laxaphycin D : Differs from this compound by the replacement of 3-aminodecanoic acid (Ade) with 3-aminooctanoic acid (Aoc). nih.govencyclopedia.pub

Laxaphycin B2 : Varies from this compound by the substitution of the (2R,3S)-3-hydroxyleucine at position 5 with D-leucine. encyclopedia.pubresearchgate.net

Laxaphycin B3 : Contains a (2S,4R)-4-hydroxyproline at position 10 instead of proline. encyclopedia.pubresearchgate.net It was initially thought that the 3-OH-Leu at position 1 had a (2S,3S) configuration based on NMR similarity to this compound, but it is now believed to be (2R,3S) following the revision of this compound's structure. researchgate.net

Laxaphycin B4 : Is an analog of laxaphycin B3 where alanine (B10760859) at position 4 is replaced by homoserine. nih.govencyclopedia.pub

Laxaphycin B5 : Shows multiple substitutions compared to this compound, including isoleucine for valine at position 2, valine for alanine at position 4, asparagine for 3-hydroxyasparagine at position 8, and tyrosine for leucine (B10760876) at position 11. nih.govencyclopedia.pub

Laxaphycin B6 : Is similar to laxaphycin B5 but contains a D-leucine at position 5. nih.govencyclopedia.pub

Acyclic Laxaphycins : Linear versions of laxaphycins B and B3 have also been isolated, which are thought to be biosynthetic precursors or degradation products. mdpi.comresearchgate.net For example, acyclothis compound is formed by the hydrolytic opening of the macrocycle. mdpi.com

These structural variations highlight the biosynthetic plasticity of the producing organisms and provide a basis for understanding structure-activity relationships within this class of compounds.

Biosynthetic Pathways of Laxaphycin B

Hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Architecture

The biosynthesis of Laxaphycin B is a classic example of a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway. mdpi.comfrontiersin.org This system involves large, modular enzymes that act in a sequential, assembly-line fashion to construct the molecule. nih.govfrontiersin.org The process is initiated by a PKS module, which is responsible for synthesizing the fatty acid portion of the lipopeptide. mdpi.comrsc.org This is followed by a series of NRPS modules, each responsible for the incorporation and modification of a specific amino acid into the growing peptide chain. mdpi.com

Each NRPS module is typically composed of a set of core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a thioester linkage.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. researchgate.net

Additional, or "tailoring," domains may also be present within a module, such as an Epimerization (E) domain, which converts an L-amino acid to its D-isoform, or a Methylation (M) domain, which adds a methyl group. researchgate.net The specific arrangement and combination of these modules and domains dictate the final sequence and structure of the resulting peptide. nih.gov

Genomic Localization and Organization of Biosynthetic Gene Clusters (BGCs)

The enzymatic machinery for this compound synthesis is encoded in a dedicated biosynthetic gene cluster (BGC), often referred to as the lxa cluster. nih.govrsc.org These clusters have been identified in several cyanobacterial strains, including Scytonema hofmannii PCC 7110 and Nostoc sp. UHCC 0702. nih.govrsc.org The lxa BGC is substantial in size, spanning approximately 93-96 kilobases (kb) and containing numerous open reading frames (ORFs). rsc.orgnih.gov

Table 1: Key Genes in the Laxaphycin BGC and Their Putative Functions

Gene/ORF Putative Function Domain Architecture Pathway
Shared Initiating Genes
lxaA Initiates biosynthesis by activating a fatty acid. Fatty Acyl-AMP Ligase (FAAL), Acyl Carrier Protein (ACP) Shared
lxaB Polyketide synthase module for fatty acid chain elongation. Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), ACP Shared
This compound-type Specific Genes
lxaI - lxaL Multimodular NRPS enzymes for incorporating amino acids into the this compound backbone. C, A, T, E, M domains arranged in modules. B-type
lxaF-G Putative hydroxylase enzymes (cupin family). - B-type
Laxaphycin A-type Specific Genes
lxaC - lxaD Multimodular NRPS enzymes for incorporating amino acids into the Laxaphycin A backbone. C, A, T, Dehydration (DH) domains arranged in modules. A-type
Tailoring/Accessory Genes

This table is a simplified representation based on findings from multiple laxaphycin-producing organisms. The exact gene names and organization can differ. nih.govrsc.org

Enzymatic Machinery for Non-Canonical Amino Acid Incorporation

A hallmark of laxaphycins is the presence of several non-proteinogenic or "non-canonical" amino acids, which are critical for their structure and activity. This compound contains residues such as β-amino decanoic acid (Ada), 3-hydroxyleucine (Hle), 3-hydroxyasparagine (B232136) (Hasn), and N-methylisoleucine (N-MeIle). nih.govnih.gov

The incorporation of these unusual building blocks is handled by specialized enzymatic functions:

β-Amino Fatty Acids: The initial PKS module, often involving a fatty acyl-AMP ligase (FAAL) and an aminotransferase (AMT) domain, is responsible for creating the β-amino fatty acid (like Aoa or Ada) that starts the lipopeptide chain. rsc.orgresearchgate.net

Hydroxylated Amino Acids: The biosynthesis of residues like 3-hydroxyleucine and 3-hydroxyasparagine is particularly interesting. The adenylation domains within the NRPS modules are predicted to activate the standard proteinogenic amino acids (leucine and asparagine). researchgate.net Hydroxylation is believed to occur after these amino acids have been incorporated into the growing peptide chain, catalyzed by separate "tailoring" enzymes, such as those from the cupin family, which are encoded within the BGC. nih.govresearchgate.net

N-Methylated Amino Acids: The methylation of an amino acid's nitrogen atom is carried out by an N-methyltransferase (M) domain, which is integrated directly into the respective NRPS module. researchgate.net

D-Amino Acids: The alternating L and D stereochemistry in the laxaphycin backbone is achieved by epimerization (E) domains, which are typically located within the NRPS modules and convert the L-amino acid tethered to the T-domain into its D-epimer. nih.gov

Post-Assembly Line Modifications and Cyclization Mechanisms

After the full-length linear lipopeptide is assembled on the final NRPS module, it must be released and cyclized to form the mature this compound. This crucial final step is typically catalyzed by a thioesterase (TE) domain located at the end of the last NRPS enzyme (LxaL). rsc.orgresearchgate.net The TE domain acts as a catalyst, cleaving the thioester bond that anchors the completed peptide chain to the NRPS. It then facilitates an intramolecular condensation reaction, forming a peptide bond between the C-terminus and the N-terminus to create the macrocyclic structure. nih.gov

The discovery of acyclic (linear) versions of this compound in producer organisms provides clues to this process, as they may represent biosynthetic intermediates that failed to cyclize or are degradation products. mdpi.comnih.gov

Comparative Biosynthesis of Laxaphycin A and this compound Frameworks

The co-production of both 11-residue A-type and 12-residue B-type laxaphycins by a single BGC is a fascinating example of biosynthetic divergence. nih.govnih.gov The key to this phenomenon lies in the "branching" nature of the pathway. rsc.orgrsc.org

The biosynthesis for both frameworks begins identically, with shared PKS enzymes (like LxaA and LxaB) creating a β-amino fatty acid starter unit. nih.govfrontiersin.org After this initiation, the pathway splits. The growing chain is shunted to one of two distinct NRPS assembly lines:

Laxaphycin A-type Pathway: Utilizes the NRPS enzymes encoded by genes like lxaC and lxaD. This assembly line is shorter, incorporating 11 amino acids, and features different non-canonical residues like dehydrobutyrine (Dhb). frontiersin.orgnih.gov

This compound-type Pathway: Utilizes the NRPS enzymes encoded by genes like lxaI, lxaJ, lxaK, and lxaL. This is a longer assembly line that incorporates 12 amino acids, including the characteristic hydroxylated and N-methylated residues of this compound. frontiersin.orgnih.gov

This shared, branching mechanism is an efficient evolutionary strategy, allowing the organism to produce two different, often synergistic, bioactive compounds using a partially overlapping set of genetic and enzymatic tools. nih.govresearchgate.net

Evolutionary Hypotheses: Horizontal Gene Transfer and Divergent Pathway Branching

The presence of highly similar lxa gene clusters in different and sometimes geographically distant cyanobacterial genera suggests that horizontal gene transfer (HGT) has played a significant role in their distribution. mdpi.comnih.gov HGT allows for the rapid acquisition of complex metabolic pathways, conferring a significant adaptive advantage to the recipient organism. The lxa BGC, as a self-contained unit encoding all the necessary machinery, is a prime candidate for such transfer events. researchgate.net

The branching of the pathway itself is an evolutionary innovation. It is hypothesized that the BGC evolved through gene duplication and neofunctionalization. An ancestral, simpler laxaphycin-producing gene set may have been duplicated, allowing one copy to mutate and evolve over time to produce a different, but structurally related, compound. This divergent evolution resulted in the two distinct NRPS arms seen today, all while maintaining the efficient shared initiation module. This biosynthetic strategy expands the chemical arsenal (B13267) of the cyanobacterium, as the A-type and B-type laxaphycins often exhibit synergistic biological activity. nih.govnih.gov

Naturally Occurring and Synthetic Analogues of Laxaphycin B

Isolation and Characterization of Cyclic Laxaphycin B Variants (e.g., B2, B3, B4, B5, B6)

Several cyclic variants of this compound have been isolated and characterized from different cyanobacterial species. These variants typically differ by the substitution of one or more amino acid residues.

Laxaphycin B2 and B3: Isolated alongside this compound, Laxaphycin B2 differs by the replacement of (2R,3S)-3-hydroxyleucine at position 5 with D-leucine. encyclopedia.pub Laxaphycin B3 features a (2S,4R)-4-hydroxyproline at position 10 instead of proline. encyclopedia.pub A notable difference in these initial reports was the assignment of the (2S,3S) configuration to the 3-hydroxyleucine at position 3 in this compound, which was later revised. encyclopedia.pubacs.org

Laxaphycin B4: This analogue of Laxaphycin B3 contains a homoserine residue at position 4, replacing the alanine (B10760859) found in Laxaphycin B3. nih.gov

Laxaphycin B5 and B6: These variants were isolated from the freshwater cyanobacterium Phormidium sp. (UIC 10484). encyclopedia.pubresearchgate.net Laxaphycin B5 has multiple substitutions compared to this compound: isoleucine for valine at position 2, valine for alanine at position 4, asparagine for 3-hydroxyasparagine (B232136) at position 8, and tyrosine for leucine (B10760876) at position 11. encyclopedia.pubnih.gov Laxaphycin B6 shares the same four modifications as Laxaphycin B5 but also has a D-leucine at position 5. encyclopedia.pub

The structural elucidation of these variants has been accomplished through a combination of multidimensional NMR spectroscopy and high-resolution mass spectrometry, with the absolute stereochemistry of the amino acids determined using the advanced Marfey's method. nih.govnih.gov

Table 1: Comparison of Cyclic this compound Variants

CompoundPosition 2Position 4Position 5Position 8Position 10Position 11
This compoundValAla(2R,3S)-3-hydroxyleucine3-hydroxyasparagineProLeu
Laxaphycin B2ValAlaD-leucine3-hydroxyasparagineProLeu
Laxaphycin B3ValAla(2R,3S)-3-hydroxyleucine3-hydroxyasparagine(2S,4R)-4-hydroxyprolineLeu
Laxaphycin B4ValHomoserine(2R,3S)-3-hydroxyleucine3-hydroxyasparagine(2S,4R)-4-hydroxyprolineLeu
Laxaphycin B5IleVal(2R,3S)-3-hydroxyleucineAsparagineProTyr
Laxaphycin B6IleValD-leucineAsparagineProTyr

Identification and Characterization of Acyclic this compound Derivatives

Acyclic or linear versions of this compound have also been identified. These are often considered to be either biosynthetic precursors or degradation products of the cyclic forms. researchgate.net

In a study of Anabaena torulosa, two acyclic laxaphycins, B and B3, were discovered. encyclopedia.pub Mass spectrometry data indicated that these compounds were 18 atomic mass units heavier than their cyclic counterparts, and they tested positive with ninhydrin, confirming the presence of a free N-terminus. encyclopedia.pub MS-MS fragmentation suggested that the ring opening occurred between the 3-hydroxyleucine at position 3 and the alanine at position 4. encyclopedia.pub

Further research on the sea hare Stylocheilus striatus, which feeds on cyanobacteria, led to the isolation of two new acyclic laxaphycins: [des-(Ala⁴-Hle⁵)] acyclothis compound and [des-(Ala⁴-Hle⁵)] acyclolaxaphycin B3. nih.govmdpi.com These compounds not only have an open ring but are also missing the alanine and 3-hydroxyleucine residues at positions 4 and 5, respectively. nih.gov

Total Chemical Synthesis Strategies for this compound and its Analogues

The total synthesis of this compound was a significant achievement that not only confirmed its structure but also led to the revision of a key stereochemical assignment. acs.org The initial structural determination had incorrectly assigned the configuration of the 3-hydroxyleucine at position 3 as (2S,3S). encyclopedia.pub However, the total synthesis revealed it to be (2R,3S). acs.orgnih.gov

The primary strategy employed for the synthesis of this compound and its analogues is automated stepwise Solid Phase Peptide Synthesis (SPPS). mdpi.comacs.org This method offers flexibility and efficiency, allowing for the construction of the complex peptide backbone. acs.org A key challenge in the synthesis is the preparation of the non-natural amino acids with appropriate protecting groups for the Fmoc SPPS strategy. mdpi.comacs.org

The synthesis of simplified analogues has also been pursued to develop and refine the synthetic methodology before tackling the more complex natural product. mdpi.comresearchgate.net For instance, analogues have been synthesized where non-commercially available amino acids like 3-aminodecanoic acid, 3-hydroxyleucines, and 3-hydroxyasparagine were replaced with simpler, commercially available counterparts such as β-alanine, threonine, and asparagine, respectively. mdpi.comresearchgate.net

Development of Structure-Activity Relationship (SAR) Studies Through Synthetic Modifications

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. gardp.orgdrugdesign.org For this compound, the ability to synthesize the molecule and its analogues has opened the door for such investigations. acs.org

The synthesis of diastereoisomers, such as those with different configurations of the 3-hydroxyleucine residues, has been crucial in confirming the correct structure of the natural product and understanding the impact of stereochemistry on its properties. mdpi.com The development of versatile synthetic methods is key to generating a diverse range of analogues needed to establish comprehensive SARs. acs.org

Biotransformational Products of this compound by Associated Organisms

The biotransformation of this compound has been observed in organisms that interact with the producing cyanobacteria. A notable example is the sea hare Stylocheilus striatus, which grazes on cyanobacteria like Anabaena torulosa. nih.govresearchgate.net This herbivore has developed a mechanism to detoxify the cytotoxic this compound. researchgate.net

Studies have shown that in the digestive gland of S. striatus, this compound is cleaved by a D-peptidase enzyme. nih.govresearchgate.net This enzyme linearizes the cyclic peptide through a two-step cleavage at the C-terminal of the D-amino acid residues at positions 3 and 5. nih.gov This biotransformation results in the formation of acyclic, non-toxic derivatives. researchgate.net

Specifically, two biotransformed products have been identified from S. striatus: [des-(Ala⁴-Hle⁵)] acyclothis compound and [des-(Ala⁴-Hle⁵)] acyclolaxaphycin B3. nih.govresearchgate.net These findings represent the first description of biotransformed laxaphycins and suggest an adaptive mechanism in the sea hare to cope with the toxic compounds in its diet. nih.govmdpi.com

Molecular and Cellular Biological Activities of Laxaphycin B

Antifungal Activity Spectrum and Potency

Laxaphycin B has demonstrated significant antifungal properties. nih.gov The laxaphycin family of compounds, particularly the B-type, are noted for their activity against various fungal pathogens. researchgate.net This activity is often achieved through the disruption of the fungal cell membrane, a mechanism dependent on the presence of ergosterol. researchgate.net

A noteworthy characteristic of this compound's antifungal action is its synergistic relationship with A-type laxaphycins. nih.govfrontiersin.org While this compound possesses inherent antifungal potency, its efficacy is substantially increased when combined with laxaphycin A. nih.govacs.org This synergistic interaction suggests that the co-production of these distinct peptide families by cyanobacteria may confer an ecological advantage. nih.gov Studies have shown that the 12-residue B-type laxaphycins, such as this compound, are generally more potent on their own compared to the 11-residue A-type laxaphycins. frontiersin.org

Table 1: Antifungal Activity of this compound This table is interactive. You can sort and filter the data.

Fungal Strain Activity Noted Additional Context Citation
Candida albicans Strong to moderate activity Often tested in synergy with Laxaphycin A nih.govfrontiersin.org
Candida glabrata Strong to moderate activity nih.gov
Aspergillus flavus Active Activity observed for the laxaphycin family frontiersin.org

Antimicrobial Properties Against Bacterial Strains

In addition to its antifungal effects, this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net Research has confirmed its activity against several pathogenic and foodborne bacterial strains. researchgate.net The lipophilic nature of the peptide, conferred by a fatty acid side chain, is thought to facilitate interaction with and disruption of bacterial cell membranes. nih.gov

Studies have documented the efficacy of a mixture containing laxaphycins A, B, and B3 against various Gram-positive bacteria. researchgate.net Furthermore, B-type laxaphycins have been reported to be active against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Spectrum of this compound This table is interactive. You can sort and filter the data.

Bacterial Strain Gram Stain Activity Noted Citation
Listeria monocytogenes Positive Antibacterial activity observed researchgate.net
Staphylococcus aureus Positive Antibacterial activity observed researchgate.net
Bacillus cereus Positive Antibacterial activity observed researchgate.net
Mycobacterium tuberculosis N/A (Acid-fast) Antibacterial activity observed nih.gov

Antiproliferative Effects on Eukaryotic Cell Lines

This compound demonstrates broad-spectrum cytotoxic and antiproliferative activity against a variety of eukaryotic cancer cell lines. acs.orgmdpi.com Its efficacy has been observed in both sensitive and multidrug-resistant cell lines, with IC₅₀ values often in the low micromolar to nanomolar range. acs.orgacs.orgmdpi.com Similar to its antifungal activity, the antiproliferative effect of this compound is significantly enhanced when administered in combination with laxaphycin A, indicating a strong synergistic relationship. nih.govacs.orgmdpi.com The compound has shown comparable cytotoxicity against some normal cell lines, such as human fibroblasts and immortalized murine L-929 cells, suggesting a degree of non-specific cytotoxicity. nih.gov

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

Caspase Activation and Proteolytic Cascade

Interactions with Subcellular Targets and Cellular Processes (e.g., Topoisomerase II Activity)

Beyond its effects on autophagy, this compound has been observed to interact with other crucial cellular components and processes. One such target is topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. Studies on human lymphoblastic leukemia cells (CCRF-CEM) revealed that treatment with this compound resulted in an increased subpopulation of polyploid cells. nih.govresearchgate.net This observation suggests a potential alteration of topoisomerase II activity, as interference with this enzyme can lead to errors in chromosome segregation and result in polyploidy. nih.govresearchgate.net

Interestingly, this compound demonstrated equal cytotoxicity against both drug-sensitive leukemia cells and a drug-resistant subline characterized by altered DNA-topoisomerase II. almanaqueacoriano.com This indicates that this compound may be able to overcome certain mechanisms of drug resistance associated with this enzyme. almanaqueacoriano.com

Synergistic Bioactivity Profiles with Laxaphycin A-Type Peptides

A remarkable and frequently reported characteristic of this compound is its synergistic bioactivity when combined with Laxaphycin A-type peptides. rsc.orgfrontiersin.org While this compound often exhibits potent cytotoxic or antifungal activity on its own, its efficacy is significantly enhanced in the presence of Laxaphycin A, which is typically inactive or only weakly active when tested alone. acs.orgnih.govmdpi.comacs.org This synergistic relationship has been observed in various cancer cell lines and against fungal pathogens, suggesting that for maximal biological potency, a member of each peptide class must be present. acs.orgnih.gov

The precise molecular basis for the synergy between Laxaphycin A and B remains largely unelucidated. nih.govacs.org However, several hypotheses have been proposed. One theory suggests the synergy is linked to their co-evolution and shared biosynthetic pathways within the producing cyanobacteria. nih.govresearchgate.net This could imply a coordinated expression and regulation of the two distinct peptide types to interact with a common target through different, yet complementary, mechanisms. nih.govresearchgate.net

Evidence from studies on human lymphoblastic cells supports the idea of different modes of action. Treatment with this compound alone led to an accumulation of polyploid cells, an effect linked to topoisomerase II alteration. nih.govresearchgate.net However, the simultaneous addition of Laxaphycin A caused a dose-dependent decrease in this polyploid subpopulation. nih.govresearchgate.net This finding indicates that the combination of the two peptides triggers a different cellular response than this compound alone. nih.gov The effect of Laxaphycin A was less pronounced in cells with inherently low topoisomerase II activity, further connecting this synergy to the modulation of this enzyme's function. nih.govresearchgate.net

The synergistic interaction between Laxaphycin A and B is dependent on the concentrations of both compounds. In studies on human lymphoblastic cells, the reduction of the polyploid cell population induced by this compound was observed to increase as the dose of Laxaphycin A was raised. nih.govresearchgate.net This demonstrates a clear concentration-dependent effect of Laxaphycin A in modulating the activity of this compound.

The enhanced potency of the combination is also reflected in cytotoxicity measurements. While the individual compounds have their own inhibitory concentrations, the combination often achieves a similar or greater effect at lower total concentrations.

Compound(s)Cell LineIC50 (µg/mL)Reference
Laxaphycin ACancer Cell Lines2.79 researchgate.net
This compoundCancer Cell Lines2.8 researchgate.net
Laxaphycin A + this compound (Mixture)Cancer Cell Lines2.59 researchgate.net
Laxaphycin B4HCT116~2.5 (1.7 µM) nih.gov
Laxaphycin AHCT116Weak Activity nih.gov
Laxaphycin A + Laxaphycin B4HCT116Synergistic Inhibition nih.gov

Ecological Role and Environmental Context of Laxaphycin B Production

Contributions to Cyanobacterial Allelopathy and Defense Mechanisms

Laxaphycin B is a potent allelochemical, a compound that influences the growth, survival, and reproduction of other organisms. Cyanobacteria, being sessile organisms, have evolved to produce a diverse array of such compounds as a primary defense strategy. researchgate.net this compound, in particular, has been shown to be toxic to a range of organisms, thereby protecting the producing cyanobacterium from predation and competition.

For instance, research has demonstrated that this compound can deter grazing by herbivores. researchgate.netresearchgate.net The cyanobacterium Anabaena torulosa, a known producer of laxaphycins A and B, employs these compounds as a chemical defense against grazers. researchgate.netresearchgate.net The toxicity of this compound repels many potential consumers, ensuring the survival and proliferation of the cyanobacterial colony. This defensive role is crucial in environments where grazing pressure is high.

Furthermore, studies have investigated the allelopathic effects of laxaphycins on other microorganisms. These compounds can inhibit the growth of competing bacteria and fungi, giving the producing cyanobacterium a competitive advantage for resources such as light and nutrients. The synergistic action of this compound with other co-produced metabolites, such as laxaphycin A, can enhance these defensive capabilities. acs.orgresearchgate.net

Chemical Ecology of Interspecies Interactions

The production of this compound is a key factor in mediating complex interactions between the producing cyanobacterium and other species in its ecosystem. These interactions can be antagonistic, as seen in predator-prey dynamics, or even lead to more intricate co-evolutionary relationships. The presence of this compound can significantly alter the structure and dynamics of microbial communities. researchgate.net

An interesting case study is the interaction between Anabaena torulosa and the sea hare Stylocheilus striatus. While this compound is toxic to many herbivores, S. striatus has developed a mechanism to overcome this toxicity. researchgate.netresearchgate.net This sea hare can consume the cyanobacterium without being harmed, and it is suggested that it may even sequester the toxins for its own defense against predators. researchgate.net This demonstrates a fascinating example of chemical adaptation and the intricate ways in which secondary metabolites can shape food webs.

Moreover, the release of laxaphycins into the aquatic environment can have broader ecological implications. For example, benthic cyanobacterial mats producing laxaphycins can negatively impact the survival and settlement of coral larvae. researchgate.net Studies have shown that concentrations of laxaphycins A and B in the water column near these mats are high enough to reduce larval survivorship and inhibit settlement, potentially contributing to the decline of coral reefs. researchgate.net

Influence of Environmental Parameters on Biosynthesis and Accumulation

The production of this compound is not constant but is influenced by a variety of environmental factors. This plasticity in metabolite production allows cyanobacteria to respond to changing environmental conditions and optimize their defense strategies. Significant variations in the metabolome of cyanobacteria have been observed with changes in environmental factors. researchgate.net

Factors that can influence the biosynthesis and accumulation of this compound include:

Nutrient availability: The availability of essential nutrients like nitrogen and phosphorus can impact the production of secondary metabolites.

Temperature: Temperature can affect enzymatic activity and, consequently, the rate of biosynthetic pathways.

Presence of grazers or competitors: The threat of predation or competition can induce the production of defensive compounds like this compound.

The observation that the production of certain laxaphycin analogues might be seasonally affected or dependent on environmental conditions highlights the dynamic nature of their biosynthesis. nih.govencyclopedia.pub This suggests that cyanobacteria can modulate their chemical defenses in response to specific ecological pressures.

Role in Herbivore-Cyanobacteria Chemical Co-evolution

The continuous chemical arms race between cyanobacteria and their herbivores is a powerful driver of evolution. The production of toxic compounds like this compound by cyanobacteria exerts strong selective pressure on herbivores to develop resistance or detoxification mechanisms. In turn, the evolution of herbivore resistance drives the selection for novel or more potent toxins in cyanobacteria.

The interaction between Anabaena torulosa and the sea hare Stylocheilus striatus provides a compelling example of this co-evolutionary dynamic. researchgate.net The sea hare has evolved a specific enzymatic pathway to detoxify this compound by cleaving the cyclic peptide into a non-toxic acyclic form. researchgate.netresearchgate.net This adaptation allows it to exploit a food source that is unavailable to other grazers.

This detoxification process involves the biotransformation of this compound through successive cleavages. researchgate.net The ability of S. striatus to not only tolerate but also metabolize this compound is a clear indication of a specialized, co-evolved relationship. This ongoing interplay of chemical defense and counter-defense likely contributes to the remarkable diversity of secondary metabolites observed in cyanobacteria and the specialized feeding habits of certain herbivores.

Advanced Research Methodologies and Analytical Techniques for Laxaphycin B Studies

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complex three-dimensional structure of Laxaphycin B in solution. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and ROESY, are employed to elucidate the planar structure and the sequence of amino acid residues. researchgate.netmdpi.com The complete assignment of ¹H and ¹³C NMR chemical shifts is a fundamental prerequisite for a detailed structural and dynamic characterization. mdpi.comnih.gov

NMR data, particularly vicinal coupling constants (³J) and Nuclear Overhauser Effect (NOE) correlations, provide critical information about the torsional angles and through-space proximities of protons, which are essential for defining the peptide's backbone and side-chain conformations. mdpi.comcopernicus.org For instance, the analysis of ³J(HαHβ) coupling constants in the 3-hydroxyleucine (Hle) residues helps in determining their relative stereochemistry. researchgate.net

A significant breakthrough in the structural understanding of this compound came from a total synthesis effort in 2013. nih.gov Comparison of the NMR data of the synthetic compound with the natural product revealed a structural misassignment of the absolute configuration of the 3-hydroxyleucine residue at position 3. researchgate.netnih.gov It was corrected from a (2S,3S) to a (2R,3S) configuration. nih.gov This highlights the power of combining synthesis with high-resolution NMR analysis for unambiguous structure verification.

High-Resolution Mass Spectrometry for Metabolite Profiling and Dereplication

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of this compound and its analogs, offering high sensitivity and mass accuracy. ijpras.comcriver.com HRMS, often coupled with liquid chromatography (LC-MS), is fundamental for the initial detection and identification (dereplication) of known laxaphycins in crude extracts, rapidly distinguishing them from novel compounds. mdpi.com The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the molecular formula. mdpi.comijpras.com

Chromatographic Separation Techniques (e.g., HPLC-DAD-ELSD, LC-MS) for Isolation and Purity Assessment

Chromatographic separation techniques are central to the isolation of this compound from complex biological matrices and for assessing its purity. ijpsjournal.comnih.gov High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. mdpi.comchromatographyonline.com Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is typically used to separate the various laxaphycin analogs from the crude cyanobacterial extract. mdpi.com

Due to the poor UV absorption of this compound, detectors other than the standard Diode Array Detector (DAD) are often necessary for sensitive detection. acs.org Evaporative Light Scattering Detection (ELSD) has been shown to provide enhanced sensitivity for the analysis of these compounds. acs.org The purity of the isolated this compound is confirmed by the presence of a single, sharp peak in the HPLC chromatogram under different analytical conditions. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for both isolation and identification. mdpi.comnih.gov During the isolation process, LC-MS can be used to track the fractions containing the desired compound and to confirm its identity and purity in a single run. mdpi.com

Chiral Chromatography and Derivatization for Absolute Stereochemistry Determination

Determining the absolute stereochemistry of the constituent amino acids, many of which are non-proteinogenic and exist as D-isomers, is a critical and challenging aspect of the structural elucidation of this compound. nih.gov A combination of chiral chromatography and chemical derivatization methods is typically employed to address this challenge. mdpi.comdntb.gov.ua

The advanced Marfey's method is a widely used derivatization technique. nih.govmdpi.com This involves hydrolyzing the peptide into its individual amino acids, which are then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). This process creates diastereomeric derivatives that can be separated and analyzed by reversed-phase HPLC. mdpi.com By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards, the absolute configuration of each amino acid can be assigned. researchgate.netmdpi.com

Direct chiral LC analysis is another powerful method where the acid hydrolysate is analyzed on a column with a chiral stationary phase (CSP). mdpi.com This technique allows for the separation of the amino acid enantiomers without the need for derivatization, offering a faster and simpler procedure. mdpi.com Often, a combination of both Marfey's method and chiral LC analysis is necessary to unambiguously determine the stereochemistry of all amino acid residues within the complex structure of this compound. researchgate.netmdpi.com

Cellular Imaging and Live-Cell Microscopy for Dynamic Biological Investigations

Cellular imaging techniques are employed to investigate the cytotoxic effects and mechanism of action of this compound at a cellular level. moleculardevices.comzeiss.com Live-cell imaging, which allows for the study of dynamic cellular processes in real-time, is particularly valuable for understanding how the compound affects living cells over time. nih.govscience-line.com

One study utilized numerical videomicrofluorometry with a multi-labeling protocol to examine the cytotoxicity of this compound on human lymphoblastic cells. researchgate.net This involved using fluorescent dyes such as Hoescht 33342 to label nuclear DNA, Rhodamine 123 for mitochondria, and Nile Red for the plasma membrane. researchgate.net By analyzing the changes in fluorescence intensity and morphology, researchers observed that treatment with this compound led to an increase in a polyploid cell subpopulation, suggesting a potential alteration of topoisomerase-II activity. researchgate.net

While specific applications of advanced live-cell microscopy techniques like confocal or multiphoton microscopy for this compound are not extensively detailed in the reviewed literature, these methods offer significant potential. nih.govscience-line.com They could provide high-resolution, four-dimensional (x, y, z, time) data on the localization of this compound within cells and its dynamic effects on subcellular structures and processes, such as membrane integrity, mitochondrial function, and the cytoskeleton. zeiss.commdpi.com

Molecular Biology and Genetic Engineering for Biosynthesis Pathway Manipulation

The biosynthesis of this compound is a complex process carried out by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. mdpi.comfrontiersin.org Molecular biology and genetic engineering techniques are crucial for understanding and manipulating this biosynthetic machinery. libretexts.org

Researchers have identified the biosynthetic gene clusters (BGCs) responsible for producing laxaphycins in certain cyanobacteria, such as Scytonema hofmannii PCC 7110. frontiersin.org Analysis of these gene clusters reveals the organization of the NRPS and PKS modules and the specific domains that are responsible for incorporating and modifying each amino acid and the fatty acid chain. frontiersin.orgbiorxiv.org An unusual finding is that the biosynthesis of the two distinct families of laxaphycins (A-type and B-type) is encoded in a single BGC with shared PKS enzymes that initiate two separate NRPS pathways. frontiersin.org

This genetic knowledge opens up possibilities for manipulating the biosynthetic pathway through genetic engineering. researchgate.net By inactivating or modifying specific genes or domains within the BGC, it is possible to generate novel analogs of this compound. researchgate.net For example, altering the adenylation (A) domain specificity could lead to the incorporation of different amino acids into the peptide backbone. Heterologous expression of the laxaphycin BGC in a more tractable host organism could also facilitate the production of the compound and its engineered derivatives for further study. researchgate.netmdpi.com

In Vitro Biochemical Assays for Enzyme Functionality and Target Identification

In vitro biochemical assays are essential for characterizing the enzymes involved in this compound biosynthesis and for identifying its molecular targets to understand its mechanism of action. The antiproliferative activity of this compound has been demonstrated through in vitro assays on a panel of cancer cell lines, with IC₅₀ values ranging from the sub-micromolar to low micromolar concentrations. acs.orgresearchgate.net

Recent research has shown that B-type laxaphycins are susceptible to cleavage by a D-peptidase enzyme produced by the sea hare Stylocheilus striatus. researchgate.net This finding was likely confirmed through in vitro biochemical assays where purified this compound was incubated with extracts from the sea hare's digestive gland, followed by analysis of the degradation products. researchgate.net Such assays are crucial for understanding the ecological interactions and potential detoxification mechanisms in organisms that consume laxaphycin-producing cyanobacteria.

While the precise molecular targets of this compound's cytotoxic activity are not fully elucidated, it is suggested to involve disruption of cellular membranes and possibly mitochondrial function. mdpi.com In vitro assays using isolated enzymes or cellular components can be used to test these hypotheses. For example, the effect of this compound on the activity of various proteases, such as cathepsins, which are involved in cancer cell invasion, could be investigated. mdpi.com Identifying the specific enzymes or cellular pathways that this compound interacts with is a key area for future research and will rely heavily on the development and application of targeted in vitro biochemical assays.

Future Research Trajectories and Unanswered Questions for Laxaphycin B

Comprehensive Identification of Molecular Targets and Binding Interactions

A fundamental gap in our understanding of Laxaphycin B lies in the precise identification of its molecular targets. While studies have demonstrated its cytotoxic effects, the specific cellular components with which it directly interacts to elicit these responses are not fully elucidated. nih.gov Research indicates that this compound induces apoptosis in human neuroblastoma cells, but the upstream molecular triggers of this pathway remain to be pinpointed. nih.gov Furthermore, while alterations in topoisomerase II activity have been observed in the presence of this compound, it is unclear if this is a direct or indirect effect. researchgate.net

Future research should prioritize the use of advanced techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and photoaffinity labeling to isolate and identify the direct binding partners of this compound within the cell. Computational modeling and molecular docking studies, informed by the known stereochemistry of this compound, can further predict and refine potential binding sites on target proteins. acs.org Understanding these interactions at a molecular level is crucial for deciphering its mechanism of action and for the rational design of more potent and selective analogues.

Deeper Mechanistic Elucidation of Differential Bioactivities Across Analogues

The this compound family comprises a variety of naturally occurring and synthetic analogues, each with variations in their amino acid sequence and structure. nih.govmdpi.com These structural differences often translate to significant variations in their biological activities. For instance, the cytotoxicity of this compound and B3 differs, with IC50 values of 1.8 µM and 0.8 µM, respectively, in SH-SY5Y cells. nih.gov In contrast, their acyclic counterparts lack cytotoxicity but instead influence mitochondrial function and autophagy. nih.gov

A systematic investigation into the structure-activity relationships (SAR) across a wider range of this compound analogues is warranted. This would involve the synthesis of a library of analogues with targeted modifications at specific residues, such as the hydroxylation state of amino acids or the stereochemistry of chiral centers. mdpi.com For example, the replacement of alanine (B10760859) with homoserine in Laxaphycin B4 compared to Laxaphycin B3 highlights how subtle changes can occur. nih.gov By correlating these structural changes with detailed mechanistic studies, researchers can dissect the specific roles of individual amino acids and functional groups in conferring cytotoxicity, antifungal activity, or other bioactivities. This knowledge is essential for optimizing the therapeutic potential of these compounds.

Strategies for Sustainable Production Through Optimized Biosynthesis and Fermentation

The natural production of this compound by cyanobacteria is often in low yields, posing a significant hurdle for extensive research and potential therapeutic applications. mdpi.com While total synthesis has been achieved, it is a complex and resource-intensive process. mdpi.comnih.gov Therefore, developing sustainable and high-yield production methods is a critical future direction.

One promising approach is the optimization of fermentation conditions for the producing cyanobacterial strains, such as those from the genera Anabaena, Lyngbya, and Scytonema. mdpi.comfrontiersin.orghelsinki.fi This involves fine-tuning parameters like nutrient composition, light intensity, and temperature to enhance the expression of the laxaphycin biosynthetic gene cluster. Another key strategy is the heterologous expression of the entire biosynthetic gene cluster in a more genetically tractable and faster-growing host organism, such as Streptomyces or Escherichia coli. researchgate.net This would not only facilitate increased production but also open the door for biosynthetic pathway engineering.

Exploration of Additional Uncharacterized Biological Activities

The known biological activities of this compound, primarily its cytotoxic and antifungal properties, may only represent a fraction of its true potential. nih.govresearchgate.net The complex structure of this cyclic lipopeptide, featuring non-proteinogenic amino acids and alternating stereochemistry, suggests the possibility of interactions with a broad range of biological targets. mdpi.commdpi.com

Future research should involve comprehensive screening of this compound and its analogues against a wider array of biological targets and disease models. This could include assays for antiviral, antibacterial, anti-inflammatory, and immunomodulatory activities. The synergistic effects observed between Laxaphycin A and B in antifungal and antiproliferative assays suggest that combinations with other compounds could unlock novel therapeutic applications. researchgate.netresearchgate.net Uncovering these uncharacterized bioactivities could significantly expand the potential applications of the laxaphycin family of compounds.

Functional Genomic and Proteomic Approaches to Biosynthetic Pathway Engineering

The biosynthesis of this compound is orchestrated by a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. mdpi.comnih.gov The identification and characterization of the biosynthetic gene cluster for laxaphycins, such as the scytocyclamides from Scytonema hofmannii PCC 7110, have provided a foundational understanding of how these molecules are assembled. frontiersin.orgresearchgate.net This knowledge presents a powerful opportunity for targeted genetic manipulation.

Q & A

Q. What experimental approaches are recommended for confirming the stereochemical configuration of LAXAPHYCIN B?

To resolve stereochemical ambiguities, researchers should employ a combination of chiral HPLC, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy. For example, in the case of this compound, discrepancies in Hleu (hydroxy-leucine) configurations were resolved using chiral derivatization and comparative analysis of synthetic analogs to validate the dominant (2R,3S)-Hleu stereoisomer . Synthetic validation through total synthesis can further confirm structural assignments by matching spectral data (e.g., MS, 1^{1}H/13^{13}C NMR) with natural isolates.

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro cytotoxicity assays using cancer cell lines (e.g., HeLa, MCF-7) and compare results with structurally similar compounds (e.g LAXAPHYCIN A) to establish baseline activity. Ensure assays include positive controls (e.g., doxorubicin) and negative controls (solvent-only treatments) to validate experimental conditions. Dose-response curves should be generated to calculate IC50_{50} values, with replicates (n ≥ 3) to assess reproducibility .

Q. What methodologies are critical for isolating and purifying this compound from natural sources?

Use multi-step chromatographic purification, combining size-exclusion chromatography (SEC) and reversed-phase HPLC. Monitor purity via high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy at critical wavelengths (e.g., 220 nm for peptide bonds). Fraction collection should be guided by bioactivity tracking to ensure target compound retention .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and its analogs be systematically analyzed?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses. For instance, if this compound exhibits stronger antifungal activity than LAXAPHYCIN A despite structural similarity, use molecular docking to compare binding affinities to target enzymes (e.g., β-glucan synthase). Validate findings with site-directed mutagenesis or competitive inhibition assays . Address contradictions by re-electing experimental parameters (e.g., solvent polarity, cell line selection) and conducting meta-analyses of published datasets .

Q. What strategies are effective for optimizing the total synthesis of this compound to minimize racemization?

Implement low-temperature solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to reduce racemization during coupling. Monitor stereochemical integrity via circular dichroism (CD) spectroscopy after each elongation step. For challenging residues like Hleu, employ pseudoproline dipeptides or microwave-assisted synthesis to enhance coupling efficiency . Post-synthesis, use chiral HPLC to quantify enantiomeric excess (EE) and confirm purity.

Q. How should researchers investigate the ecological role of this compound in its native microbial communities?

Design co-culture experiments with this compound-producing cyanobacteria and competing microorganisms (e.g., algae, bacteria). Quantify growth inhibition zones and measure this compound production via LC-MS under varying environmental stressors (e.g., nutrient limitation, pH shifts). Pair these with transcriptomic analysis to identify biosynthetic gene clusters (BGCs) regulated by interspecies interactions .

Q. What computational tools are recommended for predicting this compound’s molecular targets?

Combine molecular dynamics (MD) simulations with pharmacophore modeling using software such as Schrödinger Suite or AutoDock Vina. Cross-validate predictions with transcriptomic or proteomic profiling (e.g., RNA-seq, SILAC) of treated cells to identify differentially expressed pathways. Prioritize targets with high docking scores and experimental evidence of pathway disruption .

Methodological and Data Analysis Challenges

Q. How can researchers address low yields in this compound isolation from environmental samples?

Optimize extraction solvents (e.g., methanol:water gradients) and employ adsorbent resins (e.g., XAD-16) to concentrate the compound from large-volume cultures. Validate recovery rates using spiked samples with synthetic this compound as an internal standard .

Q. What statistical approaches are suitable for analyzing dose-response variability in this compound bioassays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50_{50} values and assess goodness-of-fit (R2^2 ≥ 0.95). Apply ANOVA with post-hoc Tukey tests to compare multiple groups, and report confidence intervals (95%) for reproducibility. Outliers should be evaluated using Grubbs’ test or Q-test before exclusion .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved in structural studies?

Re-examine sample preparation for artifacts (e.g., solvent-induced conformational changes). If discrepancies persist, conduct density functional theory (DFT) calculations to predict NMR chemical shifts for proposed configurations and compare with experimental data. Cross-validate with independent techniques such as ECD spectroscopy or vibrational circular dichroism (VCD) .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in studies involving this compound’s cytotoxic effects on human cell lines?

Obtain approval from institutional review boards (IRBs) for cell line sourcing and usage. Adhere to NIH guidelines for biosafety level 2 (BSL-2) practices when handling cytotoxic agents. Clearly document cell line authentication (e.g., STR profiling) and contamination screening (e.g., mycoplasma testing) in supplementary materials .

Q. How can researchers enhance the reproducibility of this compound’s reported bioactivities?

Follow the ARRIVE guidelines for preclinical studies by detailing experimental parameters (e.g., cell passage number, serum batch, incubation time). Share raw data (e.g., chromatograms, spectra) in public repositories like Zenodo or Figshare. Collaborate with independent labs for inter-laboratory validation of key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.